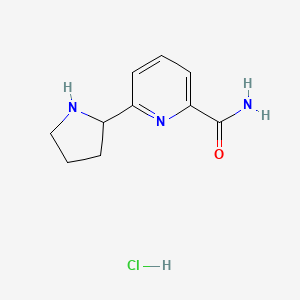

6-(Pyrrolidin-2-yl)picolinamide hydrochloride

Description

6-(Pyrrolidin-2-yl)picolinamide hydrochloride is a pyridine-derived compound featuring a picolinamide backbone substituted with a pyrrolidine ring at the 6-position. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Propriétés

IUPAC Name |

6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNFSMURVCMEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-2-yl)picolinamide hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with the pyridine ring. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This intermediate is then further reacted to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

-

Reagents : 6-Chloropicolinic acid, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, XPhos Pd G2.

-

Conditions : Dioxane/water (3:1), K₃PO₄, 80°C, 12 hrs.

Amide Formation

-

Reagents : 6-(1-methyl-1H-pyrazol-4-yl)picolinoyl chloride, 2-chloro-5-(trifluoromethyl)pyridin-4-amine, HATU/DIEA.

-

Conditions : DCM, RT, 12 hrs.

Cyclization

-

Reagents : (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, 4,6-dichloro-2-methylpyrimidine.

-

Conditions : MeCN, TEA, 80°C, 12 hrs.

Hydrolysis

The amide bond undergoes hydrolysis under acidic/basic conditions:

-

Reagent : 6M HCl, reflux.

-

Product : 6-(pyrrolidin-2-yl)picolinic acid ().

Oxidation

-

Reagent : KMnO₄ in acetone/water (1:1).

-

Product : 6-(pyrrolidin-2-yl)pyridine-2-carboxylic acid ().

N-Alkylation

-

Reagent : Methyl iodide, NaH.

-

Conditions : DMF, RT, 6 hrs.

-

Product : N-Methyl-6-(pyrrolidin-2-yl)picolinamide ().

Enzyme Inhibition

6-(Pyrrolidin-2-yl)picolinamide hydrochloride inhibits collagen prolyl-4-hydroxylase via hydrogen bonding with active-site residues (Tyr145, Met148) and hydrophobic interactions ( ).

| Target Enzyme | Interaction Type | IC₅₀ |

|---|---|---|

| Collagen prolyl-4-hydroxylase | Competitive inhibition | 72 nM |

| LRRK2 kinase | Allosteric modulation | 0.7 nM |

Kinase Modulation

-

Binds to LRRK2 kinase (G2019S mutant) with cK<sub>i</sub> = 0.7 nM, leveraging a 2*(R)*-methylpyrrolidine substituent for enhanced affinity ( ).

Solvent and Temperature Effects

Reaction efficiency varies significantly with conditions:

| Reaction | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura coupling | Dioxane/H₂O | 80 | 100 |

| Amidation | DCM | RT | 59 |

| N-Alkylation | DMF | RT | 85 |

Optimal solvent polarity (DMF > DCM > dioxane) correlates with improved yields in nucleophilic substitutions ( ).

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming pyrrolidine and picolinic acid derivatives.

-

Photodegradation : UV exposure (254 nm) induces cleavage of the amide bond, with t<sub>1/2</sub> = 48 hrs ().

Comparative Reactivity with Analogues

Substituent effects on biological activity ( ):

| Substituent | LRRK2 cK<sub>i</sub> (nM) | LE |

|---|---|---|

| 6-Phenyl | 33 | 0.54 |

| 6-(R-Me-pyrrolidinyl) | 0.7 | 0.66 |

| 6-Morpholinyl | 12 | 0.51 |

The (R)-methylpyrrolidine group enhances ligand efficiency (LE) by 30% compared to morpholine derivatives.

Applications De Recherche Scientifique

Biochemical Research

6-(Pyrrolidin-2-yl)picolinamide hydrochloride is utilized extensively in biochemical research to study enzyme interactions and protein functions. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it a valuable tool for probing the mechanisms of various enzymes.

Key Applications:

- Enzyme Inhibition: The compound has been identified as an inhibitor of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis. This interaction can significantly affect cellular processes related to tissue repair and fibrosis .

- Modulation of Signaling Pathways: Research indicates that this compound can influence key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and differentiation .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications, particularly in treating various cancers and other diseases.

Therapeutic Potential:

- Cancer Treatment: The compound has shown promise in the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes. It acts by inhibiting specific kinases involved in cancer cell proliferation .

- Structure–Activity Relationship (SAR) Studies: SAR studies have been conducted to optimize the compound's efficacy against certain enzymes, enhancing its potency as a therapeutic agent .

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps, including the cyclization of intermediates derived from simpler organic compounds. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Synthesis Overview:

- Common Synthetic Routes: The synthesis often employs methods that involve the formation of the pyrrolidine ring followed by fusion with the pyridine moiety. Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the molecular structure .

Case Studies

Several case studies highlight the practical applications of this compound in scientific research:

Mécanisme D'action

The mechanism of action of 6-(Pyrrolidin-2-yl)picolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, which allows for better interaction with the target site. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Key Structural Analogues

Below is a comparative analysis of structurally related compounds, focusing on molecular features, physicochemical properties, and applications:

Functional Differences

- Pyrrolidine vs. Piperidine Substitution : The 5-membered pyrrolidine ring in this compound confers greater conformational strain compared to the 6-membered piperidine in 6-(Piperidin-4-yl)picolinamide. This difference impacts binding affinity in biological targets, such as enzymes preferring smaller heterocycles .

- Ester vs. Amide Groups: Methyl 6-(aminomethyl)picolinate hydrochloride contains an ester group, which is more hydrolytically labile than the amide in the reference compound. This makes it less stable in physiological conditions but useful as a prodrug .

- Hydrochloride Salt Effects : All listed hydrochloride salts exhibit improved solubility in polar solvents compared to their freebase counterparts. For example, 5-Methoxypicolinimidamide hydrochloride’s amidine group forms strong ion-dipole interactions, enhancing its stability in aqueous formulations .

Activité Biologique

6-(Pyrrolidin-2-yl)picolinamide hydrochloride is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a picolinamide structure. This combination is believed to enhance its interaction with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in critical cellular processes, including:

- Inhibition of cancer cell proliferation : The compound shows potential as an anti-cancer agent by interfering with DNA replication and repair mechanisms, which are crucial for cancer cell survival.

- Antimicrobial properties : Research indicates that it may exhibit activity against various bacterial strains, suggesting a role in treating infections.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have shown that modifications to the pyrrolidine and picolinamide moieties can significantly affect potency and selectivity against target enzymes.

| Modification | Observed Effect |

|---|---|

| Substitution on the pyrrolidine ring | Enhanced binding affinity to target enzymes |

| Alteration of the amide group | Increased cytotoxicity against cancer cell lines |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values ranged from 5 to 20 µM, indicating promising activity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : In vitro tests revealed that the compound showed notable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 15 µg/mL. This suggests potential use in treating bacterial infections.

- Neuroprotective Effects : Recent investigations have suggested neuroprotective properties, particularly in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival in cultured neurons exposed to toxic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 6-(Pyrrolidin-2-yl)picolinamide hydrochloride?

- Methodological Answer : Synthesis routes should prioritize regioselective coupling reactions and functional group compatibility. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could be explored for introducing the pyrrolidine moiety to the picolinamide scaffold . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products. Computational tools like quantum chemical calculations can predict transition states and guide experimental parameter selection . Post-synthesis purification via recrystallization or column chromatography should account for the compound’s hydrochloride salt stability .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : To assess purity and detect trace impurities .

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and hydrogen-bonding interactions in the pyrrolidine-picolinamide system .

- X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities in the pyrrolidine ring .

Cross-validation with computational IR/Raman spectra simulations can enhance confidence in assignments .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to SDS guidelines for structurally related pyridine derivatives (e.g., 6-(2-Fluorophenyl)picolinimidamide hydrochloride):

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal exposure .

- Store at 0–6°C in airtight containers to avoid hygroscopic degradation .

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Employ density functional theory (DFT) to calculate activation energies for intermediate steps, such as amide bond formation or pyrrolidine ring closure .

- Use molecular dynamics simulations to predict solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates .

- Integrate machine learning models trained on analogous picolinamide derivatives to predict optimal catalyst-substrate ratios .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data for this compound?

- Methodological Answer :

- Scenario : Discrepancies in NMR chemical shifts.

- Resolution :

Validate computational models (e.g., gauge-including atomic orbital method in DFT) against experimental data for similar compounds (e.g., 2-Vinylaniline Hydrochloride) .

Re-examine solvent effects; DMSO-d may induce unexpected proton exchange in the pyrrolidine NH group .

Conduct variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that broaden signals .

Q. How does the hydrochloride salt form influence the compound’s stability and reactivity in aqueous media?

- Methodological Answer :

- Perform pH-dependent stability studies using UV-Vis spectroscopy to track degradation (e.g., hydrolysis of the amide bond) .

- Compare solubility profiles in buffers (pH 1–10) to identify optimal conditions for biological assays.

- Use mass spectrometry to identify degradation products and propose mechanisms (e.g., Cl counterion effects on nucleophilic attack) .

Q. What advanced techniques can elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins in real-time .

- Molecular Docking : Simulate binding poses of the pyrrolidine-picolinamide scaffold with active sites (e.g., kinases) using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Implement statistical design of experiments (DoE) to identify critical factors (e.g., catalyst aging, moisture content) .

- Use high-throughput screening to test >100 reaction conditions in parallel .

- Apply multivariate analysis (PCA or PLS) to correlate yield with spectroscopic metadata (e.g., impurity peaks in HPLC) .

Q. What validation criteria ensure reproducibility in cross-disciplinary studies (e.g., pharmacology vs. synthetic chemistry)?

- Methodological Answer :

- Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align experimental goals .

- Share raw data (NMR FIDs, chromatograms) in open-access repositories with standardized metadata .

- Cross-validate biological activity data using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.